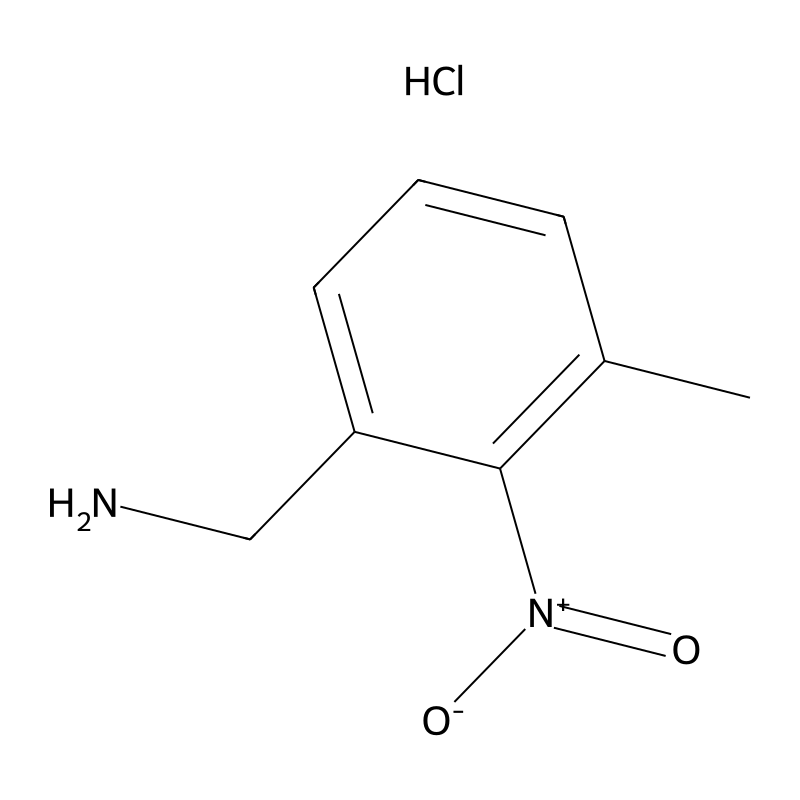1-(3-methyl-2-nitrophenyl)methanamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride is an organic compound classified as an aromatic amine. Its chemical formula is and it features a nitro group, a methyl group, and a methanamine moiety. This compound appears as a yellow solid and has a melting point of approximately 183 degrees Celsius. It is sparingly soluble in water but dissolves well in organic solvents like ethanol and methanol . The compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitutions with alkyl halides or carbonyl compounds.
- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
- Formation of Schiff Bases: The compound can react with aldehydes or ketones to form imines, which are useful in organic synthesis .
Research indicates that 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride exhibits potential biological activities. Preliminary studies suggest it may possess antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. Additionally, there is evidence of its ability to induce apoptosis in cancer cell lines, indicating possible applications in cancer research and therapy .
The synthesis of 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride typically involves the following steps:
- Starting Materials: The reaction usually starts with 3-methyl-2-nitrobenzaldehyde.
- Reaction with Methylamine: The aldehyde is reacted with methylamine in the presence of hydrochloric acid.
- Isolation and Purification: After the reaction, the product is isolated and purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form .
Analytical methods like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often employed to confirm the identity and purity of the synthesized compound.
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride has several applications across various fields:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
- Organic Chemistry: Utilized as a reagent for synthesizing imines and other nitrogen-containing compounds.
- Material Science: Potential use in developing new materials due to its unique chemical properties .








